tert-Butyl 3-(thiazol-2-yloxy)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(thiazol-2-yloxy)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a thiazole ring, and a pyrrolidine ring
Preparation Methods
The synthesis of tert-Butyl 3-(thiazol-2-yloxy)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a thiazole derivative under specific conditions. One common synthetic route includes the following steps:
Formation of the pyrrolidine intermediate: This involves the reaction of a suitable starting material with reagents such as tert-butyl chloroformate to introduce the tert-butyl group.
Coupling with thiazole: The pyrrolidine intermediate is then reacted with a thiazole derivative, often using a base such as sodium hydride or potassium carbonate to facilitate the coupling reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Chemical Reactions Analysis
tert-Butyl 3-(thiazol-2-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the thiazole or pyrrolidine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
tert-Butyl 3-(thiazol-2-yloxy)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(thiazol-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
tert-Butyl 3-(thiazol-2-yloxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylate group, leading to different chemical and biological properties.
This compound derivatives: Various derivatives with different substituents on the thiazole or pyrrolidine rings can exhibit unique properties and applications.
Other thiazole-containing compounds: Compounds with thiazole rings, such as thiazole-based antibiotics, can be compared in terms of their biological activities and mechanisms of action.
Properties
IUPAC Name |
tert-butyl 3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-12(2,3)17-11(15)14-6-4-9(8-14)16-10-13-5-7-18-10/h5,7,9H,4,6,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIHHWLEJILQRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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